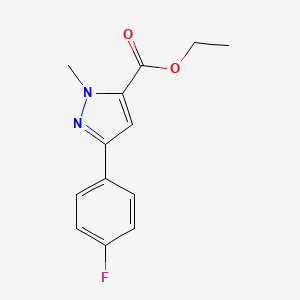

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Overview

Description

Comprehensive Analysis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

This compound is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method, where a 3+2 cyclocondensation reaction is employed. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a Knoevenagel approach followed by cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid . This method could potentially be adapted for the synthesis of this compound by using 4-fluorobenzaldehyde as a starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of a similar compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . These reactions could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by substituents on the pyrazole ring. For example, the introduction of a fluorophenyl group can affect the compound's polarity, solubility, and reactivity. The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, which could suggest similar geometrical features for this compound . Additionally, the presence of fluorine could enhance the stability and potential biological activity of the compound.

Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure Determination : Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray analysis. This provides insights into the molecular geometry and interaction patterns, contributing to the understanding of similar compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Kumar et al., 2018).

Synthesis and Reactivity

- Synthesis and Fluorescence Properties : Research on the synthesis of pyrazole derivatives, including Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlights their unique reactivity for developing novel fluorescent molecules. This can pave the way for creating advanced materials with specific fluorescence characteristics (Wu et al., 2006).

Corrosion Inhibition

- Corrosion Inhibition : Pyranpyrazole derivatives, including compounds structurally similar to this compound, have been developed as corrosion inhibitors for mild steel. This research demonstrates their potential use in industrial applications, such as metal protection and pickling processes (Dohare et al., 2017).

Structural Characterization and Applications

- Structural and Spectroscopic Analysis : Studies on pyrazole esters, closely related to this compound, have involved detailed structural and spectroscopic analysis. This research is crucial for understanding the molecular properties and potential applications in various scientific fields (Viveka et al., 2016).

Biochemical and Medicinal Research

- Anticancer Research : Research on pyrazole derivatives has indicated their potential as anticancer agents. Compounds similar to this compound have been synthesized and evaluated for their inhibitory activity against cancer cell lines, showing promising results in cancer research and therapy (Liu et al., 2016).

Material Science and Coordination Chemistry

- Metal Coordination Polymers : Studies involving bis(pyrazole) ligands derived from Ethyl 3-methyl-1H-pyrazole-4-carboxylate, a compound similar to this compound, have led to the development of metal coordination polymers. These findings are significant in material science, particularly in creating new materials with specific properties (Cheng et al., 2017).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo condensation reactions with diamines via c-c bond cleavage . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

Similar compounds have been reported to affect a broad range of biochemical pathways . Therefore, it’s plausible that this compound may also influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight (21020) and other physical properties suggest that it may have favorable pharmacokinetic properties. These properties could impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been reported to have diverse biological activities . Therefore, it’s plausible that this compound may also have a range of effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that factors such as temperature, pH, and the presence of other molecules could influence the action of this compound.

Safety and Hazards

Future Directions

The synthesis of polysubstituted aromatics, which includes compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, is a fascinating area in organic field . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNILPHEHLPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

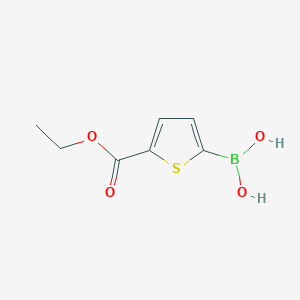

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

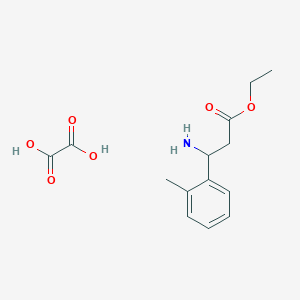

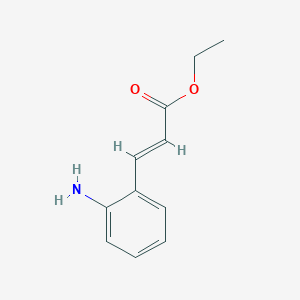

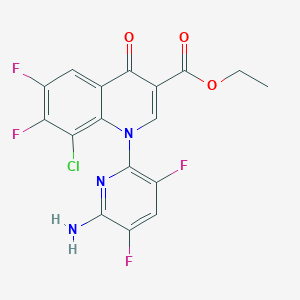

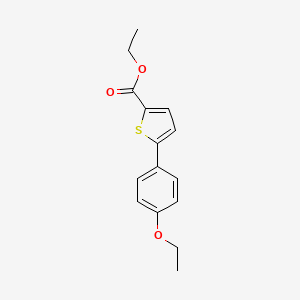

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)